N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring and the chlorodifluoromethoxy group contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.
Reaction with Hydrazine Derivatives: The treatment of the starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords the corresponding hydrazine derivatives.
Formation of Thiadiazole Derivatives: The hydrazine derivatives are then reacted with hydrazonoyl chloride derivatives to form the targeted 1,3,4-thiadiazole derivatives.
Final Product: The final step involves the reaction of the thiadiazole derivatives with chlorodifluoromethoxyphenyl acetyl chloride to yield this compound.
Chemical Reactions Analysis
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds:
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O2S2/c1-7-17-18-11(22-7)21-6-10(19)16-8-2-4-9(5-3-8)20-12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBHEXNTXWOESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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